![molecular formula C9H6F3NS B1388094 4-(Trifluoromethyl)benzyl thiocyanate CAS No. 41499-20-1](/img/structure/B1388094.png)
4-(Trifluoromethyl)benzyl thiocyanate
Overview
Description
4-(Trifluoromethyl)benzyl thiocyanate is an organic compound containing the functional group RSCN . The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .
Synthesis Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis
In organic thiocyanates, the SCN angle approaches 180° . In methyl thiocyanate, N≡C and C−S distances are 116 and 176 pm. By contrast, N=C and C=S distances are 117 and 158 pm in isothiocyanate .Chemical Reactions Analysis
Direct thiocyanations of benzylic compounds have been implemented. Here, a new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond .Scientific Research Applications
Pharmaceutical Drug Synthesis
4-(Trifluoromethyl)benzyl thiocyanate: is utilized in the synthesis of various pharmaceutical drugs. The trifluoromethyl group is known for its ability to improve the metabolic stability and bioavailability of therapeutic compounds. This chemical serves as an intermediate in the creation of more complex molecules that exhibit a wide range of pharmacological activities .
Organic Chemistry Research
In organic chemistry, this compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity with different nucleophiles and electrophiles makes it a valuable reagent for constructing carbon-sulfur and carbon-nitrogen bonds, which are prevalent in many organic molecules.
Kinetic Studies
4-(Trifluoromethyl)benzyl thiocyanate: is used in kinetic studies to understand the rate at which chemical reactions occur. It can act as a probe to study the behavior of various chemical species under different conditions, providing insights into reaction dynamics .
NMR Spectroscopy
As a compound with a distinct chemical structure, it is also used in nuclear magnetic resonance (NMR) spectroscopy to predict the NMR spectrum. This application is crucial for identifying and characterizing organic compounds, as well as for understanding their molecular structure and dynamics .
Safety And Hazards
The safety data sheet for 4-(Trifluoromethyl)benzyl alcohol, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future development of trifluoromethyl group-containing compounds depends on the evolution of synthetic strategies entailing versatility, diversity, and availability . The formation of 4-(trifluoromethyl)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethyl)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-7(2-4-8)5-14-6-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGYIHZYAYEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzyl thiocyanate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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